Corynoxine B

Description

Historical Context and Discovery within Natural Product Chemistry

The exploration of natural products has a long-standing history in the discovery of therapeutic agents nih.gov. Corynoxine (B600272) B is primarily isolated from plant species belonging to the Uncaria genus, notably Uncaria rhynchophylla (also known as gouteng) and Uncaria macrophylla . It has also been identified in Mitragyna speciosa (kratom) nih.govacs.orgacs.orgnih.gov. The initial isolation and characterization of such compounds laid the groundwork for understanding their potential biological roles, contributing to the broader field of natural product chemistry. Research into these alkaloids has expanded to include their potential applications in treating conditions such as Parkinson's disease medchemexpress.comnih.govnih.govresearchgate.netfrontiersin.org and Alzheimer's disease researchgate.net.

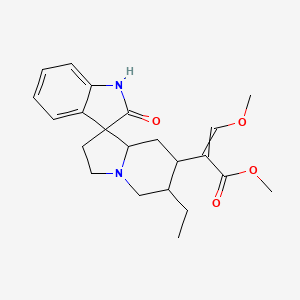

Structural Classification and Stereochemical Considerations

Corynoxine B is classified as an oxindole (B195798) alkaloid nih.govacs.orgacs.orgnih.govnih.gov. More specifically, it belongs to the tetracyclic spirooxindole family, characterized by a complex molecular scaffold nih.gov. A key structural feature is the presence of a stereogenic center at the C-7 position, which is critical for its biological activity nih.govresearchgate.net. The molecule's architecture includes multiple stereogenic centers, including a spiro quaternary center, which presents significant challenges in its chemical synthesis researchgate.net. The precise stereochemistry, particularly at C-7, is known to influence its interaction with biological targets, such as opioid receptors .

Significance and Research Trajectory of this compound as a Bioactive Compound

The significance of this compound in academic research stems from its multifaceted bioactivity nih.govmedchemexpress.comnih.govnih.govresearchgate.netfrontiersin.orgresearchgate.netnih.gov. Its research trajectory has increasingly focused on its potential as a neuroprotective agent. Notably, it has been shown to enhance autophagy, a cellular process crucial for clearing protein aggregates, thereby mitigating the effects of α-synuclein aggregation observed in Parkinson's disease models medchemexpress.comnih.govresearchgate.net. Beyond neuroprotection, this compound has also demonstrated antitumor effects, including synergistic activity with chemotherapeutic agents like gemcitabine (B846) . Its interaction with opioid receptors further highlights its pharmacological relevance nih.gov.

Comparative Analysis with Related Oxindole Alkaloids

Comparative studies with related oxindole alkaloids, such as corynoxine (CN), corynoxeine (B1451005) (CX), and isocorynoxeine (B1230319) (ICX), are essential for understanding the structure-activity relationships (SAR) of this chemical class nih.gov. While these compounds share structural similarities, they exhibit distinct bioactivities. For instance, the stereochemistry at the C-7 position significantly influences their binding affinity and specificity at opioid receptors . In preclinical models of Parkinson's disease, this compound has demonstrated a superior ability to induce autophagy compared to corynoxine and corynoxeine . Corynoxine itself has shown high binding affinity to μ-opioid receptors and greater potency than morphine in antinociception assays nih.govacs.org. Furthermore, studies suggest that this compound and corynoxine may synergize with chemotherapeutics through a ROS-p38 pathway, whereas corynoxeine appears to target cell proliferation more directly .

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-(6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl)-3-methoxyprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXYUDFNWXHGBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871548 | |

| Record name | Methyl 17-methoxy-2-oxocorynox-16-en-16-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76-66-4 | |

| Record name | 76-66-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Isolation, Biosynthesis, and Advanced Analytical Characterization

Isolation Strategies and Methodological Refinements from Natural Sources

The extraction and purification of Corynoxine (B600272) B from plant materials like Uncaria rhynchophylla, Uncaria macrophylla, and Mitragyna speciosa require a combination of solvent extraction, partitioning, and advanced chromatographic techniques.

Solvent Extraction Techniques

The initial step in isolating Corynoxine B typically involves solvent extraction to obtain crude alkaloid-rich fractions. Methanol (B129727) and ethanol, often in aqueous solutions (e.g., 70% ethanol), are commonly employed due to their efficacy in dissolving polar and semi-polar alkaloids researchgate.net. Following initial solvent extraction, acid-base partitioning is a critical step for isolating tertiary alkaloids such as this compound google.comjocpr.com. This process typically involves:

Acidification: The crude extract is acidified to convert alkaloids into their water-soluble salt forms.

Liquid-Liquid Partitioning: The acidified aqueous solution is then partitioned with organic solvents. For instance, an ethyl acetate (B1210297) fraction can remove non-polar contaminants, while a 1-butanol (B46404) fraction is used to enrich medium-polarity alkaloids, including this compound . Alternatively, after alkalinization, organic solvents are used to extract the free base alkaloid google.com.

Table 1: Common Solvent Extraction and Partitioning Methods for Alkaloids

| Method | Solvents/Reagents | Purpose | Reference(s) |

| Solvent Extraction | Methanol, Ethanol (often aqueous), Ethyl Acetate | Dissolving and extracting alkaloids from plant material. | researchgate.netjocpr.com |

| Acid-Base Partitioning | Acidic solutions (e.g., HCl), Basic solutions (e.g., NH₄OH, NaOH), Organic solvents (e.g., Ethyl Acetate, 1-Butanol, Chloroform, Ether) | Converting alkaloids to water-soluble salts for initial separation, then extracting free bases. | google.comjocpr.com |

Chromatographic Separation and Purification Methods

After initial extraction and partitioning, further purification is achieved through various chromatographic techniques to isolate pure this compound.

Column Chromatography: Techniques such as silica (B1680970) gel column chromatography and Sephadex LH-20 column chromatography, often employing gradient elution, are used for initial purification steps .

High-Performance Liquid Chromatography (HPLC): Semipreparative HPLC, particularly using C18 columns, is a standard method for final purification. Mobile phases commonly consist of aqueous methanol with a buffer, such as 0.01 mM triethylamine (B128534) in 70–80% aqueous methanol, which optimizes peak resolution nih.gov.

Supercritical Fluid Chromatography (SFC): SFC, sometimes in combination with reversed-phase HPLC, has been employed for separating complex mixtures of alkaloids, including epimeric pairs like corynoxine and this compound, from plant sources like Uncaria macrophylla researchgate.net. SFC offers advantages in speed and unique selectivity nacalai.com.

Countercurrent Chromatography (CCC): While not explicitly detailed for this compound in all results, CCC is mentioned as a relevant technique for alkaloid purification, utilizing liquid-liquid partitioning without a solid support biocrick.comchromatographyonline.com.

Table 2: Chromatographic Techniques Used for this compound Isolation

| Technique | Stationary Phase | Mobile Phase Example | Key Application | Reference(s) |

| Column Chromatography | Silica Gel, Sephadex LH-20 | Gradient elution (e.g., Hexane-Ethyl Acetate, Methanol) | Initial purification of alkaloid fractions. | |

| Semipreparative HPLC | C18 | 0.01 mM Triethylamine in 70-80% Aqueous Methanol | Final purification, achieving high purity. | nih.gov |

| Supercritical Fluid Chromatography (SFC) | Various (e.g., Phenyl, Pyridinyl) | CO₂ with organic modifiers (e.g., Methanol, Ethanol) | Separation of epimers and complex alkaloid mixtures. | researchgate.netnacalai.com |

| Countercurrent Chromatography (CCC) | N/A (Liquid-Liquid) | Biphasic liquid systems | Support-free separation technique for alkaloids. | biocrick.comchromatographyonline.com |

Yield Optimization and Challenges in Natural Extraction

The yield of this compound obtained from natural sources can be modest. For instance, a yield of approximately 20 mg per 1 kg of dried Uncaria rhynchophylla material has been reported using semipreparative HPLC . Challenges in natural extraction include optimizing parameters such as solvent choice, temperature, time, and solvent-to-solid ratio to maximize recovery while minimizing degradation or co-extraction of impurities researchgate.netmdpi.comresearchgate.net. The low natural abundance of some spirooxindole alkaloids, including potentially this compound, presents a significant challenge for large-scale isolation biorxiv.org.

Postulated Biosynthetic Pathways and Precursors

The biosynthesis of spirooxindole alkaloids, including this compound, is complex and involves intricate enzymatic steps. While specific pathways for this compound are still under investigation, research on related compounds provides insights into the general mechanisms.

Key Enzymatic Steps and Intermediate Identification

The biosynthesis of spirooxindole alkaloids is thought to originate from monoterpenoid indole (B1671886) alkaloid (MIA) precursors researchgate.netfrontiersin.orgmpg.de. Key proposed steps include:

Oxidative Rearrangement: The formation of the spirooxindole scaffold is speculated to involve an oxidative rearrangement at the C-3 and C-7 positions of a tetrahydro-β-carboline moiety researchgate.netfrontiersin.orgmpg.de.

Enzymatic Epimerization: Studies suggest that 3S precursors may undergo enzymatic epimerization to 3R precursors through sequential oxidation and reduction steps. Enzymes such as cytochrome P450s (e.g., MsCYP72056 from Mitragyna speciosa) and potentially PAS homologs (like RvDTS1) and aldo-keto reductases (like RvDTR) are implicated in these transformations for related spirooxindoles biorxiv.orgfrontiersin.orgresearchgate.netbiorxiv.org.

Cytochrome P450-Mediated Oxidation: Following epimerization, cytochrome P450 enzymes are believed to catalyze the final oxidative steps to form the spirooxindole ring system biorxiv.orgfrontiersin.orgmpg.de.

The precise sequence and identification of all intermediate compounds and enzymes specifically for this compound's biosynthesis are areas of ongoing research, with dotted arrows often used in diagrams to represent unknown enzymatic steps frontiersin.org.

Genetic Basis of this compound Biosynthesis (Theoretical)

The genetic basis for this compound biosynthesis is inferred from the identification of key enzymes involved in the broader spirooxindole alkaloid pathway. Research has involved transcriptome sequencing of plants known to produce these alkaloids, such as Uncaria rhynchophylla and Rauvolfia verticillata, to identify genes encoding the enzymes responsible for these transformations biorxiv.orgbiorxiv.org. The discovery and characterization of enzymes like cytochrome P450s that catalyze the formation of spirooxindole scaffolds provide a foundation for understanding the genetic machinery involved frontiersin.orgresearchgate.net. Future research aims to fully elucidate the enzymatic framework and the genes that orchestrate the stereospecific synthesis of these complex molecules.

Compound List:

this compound

Corynoxine

Isorhynchophylline

Rhynchophylline

Mitragynine (B136389) oxindole (B195798) B

Mitragynine

Hirsuteine

Akuammigine

Hirsutine

3-epi-corynoxeine

3-epi-rhynchophylline

Advanced Spectroscopic and Chromatographic Methods for Research-Grade Characterization

The precise identification and characterization of this compound rely on sophisticated analytical methodologies that provide detailed structural information and purity assessments.

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula and structure of this compound. By providing highly accurate mass measurements, HRMS allows for the determination of the elemental composition of the compound, which is critical for structural elucidation. This technique is also employed to assess the purity of isolated samples, as the presence of impurities will manifest as additional signals in the mass spectrum. For instance, HRMS data can confirm the elemental composition of related oxindole alkaloids, aiding in the identification of this compound within complex mixtures nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone for detailed structural analysis of this compound. These techniques provide information about the connectivity of atoms, the chemical environment of protons and carbons, and can be used to deduce stereochemistry and conformation. By analyzing chemical shifts, coupling constants, and through-bond and through-space correlations (e.g., COSY, HSQC, HMBC, NOESY), researchers can build a comprehensive 3D model of the molecule nih.govacs.orgscielo.org.mx. Comparing obtained NMR spectra with published data is a standard practice for structural confirmation nih.gov.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), are essential for both the quantification and purity assessment of this compound. HPLC is used for separating components in a mixture, while MS/MS provides sensitive and selective detection and quantification. UPLC-MS/MS methods have been developed and validated for the simultaneous quantification of multiple kratom alkaloids, including this compound, in plant extracts and commercial products, demonstrating linearity over specific concentration ranges and high accuracy and precision nih.govthieme-connect.comresearchgate.netmeasurlabs.comorganomation.comnih.gov. These methods are crucial for quality control and standardization.

Chiral Chromatography for Enantiomeric Purity Assessment (e.g., SFC, Capillary Electrophoresis)

While specific studies detailing the chiral separation of this compound were not immediately found in the provided snippets, chiral chromatography techniques such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) are generally employed for assessing enantiomeric purity mdpi.comencyclopedia.pubdea.govchromatographyonline.comresearchgate.net. These methods separate enantiomers by utilizing chiral stationary phases or chiral mobile phase additives, which interact differently with each enantiomer. This is critical for compounds where stereochemistry significantly influences biological activity. SFC, in particular, offers advantages in terms of speed and reduced solvent consumption compared to traditional HPLC for chiral separations dea.govchromatographyonline.com. CE is also recognized for its efficiency, resolution, and lower sample/reagent consumption, making it a complementary technique to HPLC for chiral analysis mdpi.comencyclopedia.pub.

Thin-Layer Chromatography (TLC) for Preliminary Screening and Fraction Monitoring

Compound Names Mentioned:

this compound

Corynoxine

Mitragynine

Speciogynine

Paynantheine

Speciociliatine

Corynantheidine

7-hydroxymitragynine (B600473)

Isocorynantheidine

Mitraphylline

Isospeciofoline

Mitragynine oxindole B

Speciophylline

Corynoxeine

Rhynchophylline

Gambirine

Ajmalicine

Corynantheine

Dihydrocorynantheine

Geissoschizine methyl

Mitragynine-d₃

Chemical Synthesis and Analog Development

Structure-Activity Relationship (SAR) Studies via Synthetic Modifications

SAR studies illuminate how alterations in a molecule's structure influence its pharmacological activity. For Corynoxine (B600272) B, research has concentrated on key stereochemical features and core structural elements, providing valuable insights into its bioactivity profile.

Positional Scanning and Substituent Effects on Biological Activity (e.g., C-7 stereochemistry, E-Ring saturation)

The biological activity of Corynoxine B and its related compounds is highly sensitive to specific structural attributes. Investigations have identified the stereochemistry at the C-7 position and the integrity of the E-ring as critical determinants of receptor interaction.

E-Ring Saturation: While detailed studies specifically on the saturation of the E-ring in this compound are limited, research on related oxindole (B195798) alkaloids indicates that unsaturation within this ring system (as seen in compounds like Corynoxine C) can lead to a complete loss of opioid receptor activity . This observation underscores the importance of the structural integrity and specific saturation state of the E-ring for maintaining engagement with opioid receptors.

Other Substituent Effects: SAR studies on analogous kratom alkaloids, such as mitragynine (B136389), have explored modifications at various positions on the indole (B1671886) ring and the acrylate (B77674) side chain. These investigations suggest that the unsaturated acrylate segment is vital for effective binding within the MOR orthosteric pocket acs.org. Although these findings are not directly derived from this compound modifications, they reinforce the principle that specific functional groups and their spatial arrangements are key determinants of biological activity within this class of alkaloids.

Data Table 1: Comparison of Corynoxine and this compound Binding Affinity at the Human Mu-Opioid Receptor (hMOR)

| Compound | C-7 Stereochemistry | Binding Affinity (Ki at hMOR) | Relative Potency (vs. Corynoxine) | Source |

| Corynoxine | (7S) | 16.4 nM | 1x | researchgate.net, nih.gov |

| This compound | (7R) | 109.8 nM | ~0.15x | researchgate.net, nih.gov |

Conformational Analysis and Bioactivity Correlation

An in-depth understanding of this compound's three-dimensional structure and conformational dynamics is essential for correlating its molecular shape with its observed biological activities. Spirocyclic oxindole alkaloids, including this compound, are known to exist as dynamic ensembles of stereoisomers, exhibiting structural plasticity within biological systems chemrxiv.org.

Dynamic Ensembles and Bioactivity: It has been proposed that molecules like mitragynine pseudoindoxyl exist as a dynamic ensemble of stereoisomers in protic environments chemrxiv.org. This inherent flexibility implies that the molecule can adopt multiple conformations, and the specific conformation that binds to a receptor may be influenced by the surrounding biological milieu. The capacity of a molecule to adopt a particular bioactive conformation from a range of possibilities is a critical aspect of its pharmacological profile ub.edu. While direct studies explicitly correlating distinct conformational states of this compound with varying degrees of bioactivity are still developing, the established link between C-7 stereochemistry and hMOR binding strongly suggests that conformational preferences play a significant role in its activity researchgate.netnih.govnih.gov.

Molecular and Cellular Mechanisms of Action

Autophagy Induction Mechanisms

Corynoxine (B600272) B has been identified as a potent natural inducer of autophagy, a catabolic process essential for the degradation and recycling of cellular components. Its mechanism of action involves multiple signaling pathways and protein interactions that converge to initiate and enhance the autophagic flux.

A primary mechanism through which Corynoxine B induces autophagy involves its direct interaction with the High Mobility Group Box 1 and 2 (HMGB1/2) proteins. Research has demonstrated that this compound physically binds to HMGB1/2. This binding is crucial as it promotes the interaction between HMGB1/2 and Beclin-1, a key protein in the autophagy initiation complex.

The enhanced association between HMGB1 and Beclin-1 is a critical step for the activation of the autophagic process. Studies have shown that the depletion of HMGB1/2 significantly impairs the autophagy-inducing effects of this compound. Furthermore, in cellular models of Parkinson's disease, where the accumulation of α-synuclein inhibits autophagy by impairing the cytosolic translocation of HMGB1 and its binding to Beclin-1, this compound has been shown to restore this interaction. It can weaken the inhibitory binding of α-synuclein to HMGB1, thereby freeing HMGB1 to interact with Beclin-1 and re-initiate the autophagic clearance of protein aggregates.

The interaction between HMGB1/2 and Beclin-1, facilitated by this compound, leads to the enhanced activity of the Class III phosphatidylinositol 3-kinase (PI3KC3), also known as VPS34. Beclin-1 is a core component of the PI3KC3/VPS34 complex, which is essential for the nucleation of the autophagosome.

By promoting the HMGB1/2-Beclin-1 interaction, this compound effectively activates the entire PI3KC3/VPS34 complex. This activation results in an increased production of phosphatidylinositol 3-phosphate (PI3P), a key lipid that acts as a docking site on membranes for other autophagy-related (Atg) proteins. The localized accumulation of PI3P is a critical event for the recruitment of downstream effectors that drive the formation of the autophagosomal membrane. A derivative of this compound, known as CB6, has also been shown to induce autophagy by activating the PI3KC3 complex and promoting PI3P production.

The effect of this compound on the AKT/mTOR signaling pathway, a master negative regulator of autophagy, appears to be cell-type dependent. While some studies on pancreatic cancer cells suggest that both this compound and its enantiomer, Corynoxine, can induce autophagy through the inactivation of the Akt/mTOR pathway, other research presents a more nuanced picture.

For instance, studies focusing on Corynoxine have shown that it suppresses AKT/mTOR signaling in neuronal cells and lung adenocarcinoma cells, leading to autophagy induction. However, it has been explicitly noted that the mechanism for this compound may differ from its enantiomer in some contexts. In fact, research on a brain-permeable derivative of this compound (CB6) indicated that while it slightly inhibits the mTORC1 pathway, the autophagy it induces is largely independent of this inhibition, pointing towards the primary role of the PI3KC3 complex activation. This suggests that while modulation of AKT/mTOR signaling can be a mechanism for related compounds, this compound's primary autophagy-inducing action in neuronal cells is centered on the HMGB1-Beclin-1-PI3KC3 axis.

Interactive Table: Effect of Corynoxine and its Isomer on AKT/mTOR Pathway in Different Cell Lines

| Compound | Cell Line | Effect on AKT/mTOR Pathway | Outcome |

| Corynoxine | Neuronal cells (N2a, SH-SY5Y) | Suppression | Autophagy Induction |

| Corynoxine | Lung Adenocarcinoma cells | Suppression | Autophagy Induction |

| This compound | Pancreatic Cancer cells (Panc-1) | Inactivation | Autophagy Induction |

| This compound Derivative (CB6) | Neuronal cells (N2a) | Slight, independent inhibition | Autophagy Induction |

The culmination of the upstream signaling events initiated by this compound is the enhanced formation of autophagosomes and their subsequent fusion with lysosomes for degradation. By activating the PI3KC3/VPS34 complex and increasing PI3P production, this compound facilitates the recruitment of the necessary machinery for the elongation and closure of the isolation membrane, leading to the formation of mature autophagosomes.

Beyond promoting their formation, this compound and its isomers have also been found to increase lysosomal activity. This dual action ensures that the entire autophagic flux, from initiation to the final degradation of cargo, is enhanced. This leads to a more efficient clearance of cellular waste, including aggregate-prone proteins associated with neurodegenerative diseases.

Receptor Binding and Modulation Studies (e.g., hMOR binding by analogs)

In addition to its effects on autophagy, this compound and its analogs have been studied for their ability to bind to and modulate cellular receptors. Notably, research has identified the human μ-opioid receptor (hMOR) as a target for these compounds.

Oxindole (B195798) alkaloids, including this compound, have been shown to predominantly bind to hMOR with a higher affinity compared to other opioid receptors like the kappa- (hKOR) and delta- (hDOR) opioid receptors. This selective binding suggests a potential role for this compound in modulating opioid receptor signaling pathways.

Interactive Table: Binding Affinity of this compound and Related Alkaloids at Human Opioid Receptors

| Compound | Receptor | Binding Affinity (Ki) |

| This compound | hMOR | 109.8 nM |

| Corynoxine | hMOR | 16.4 nM |

| Mitragynine (B136389) oxindole B | hMOR | < 2 µM |

| Isospeciofoline | hMOR | < 2 µM |

The binding affinities of this compound and its analogs to receptors like hMOR are determined using radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and a receptor. In a typical competition binding assay, a radiolabeled ligand with known affinity for the receptor (e.g., [3H]-DAMGO for the μ-opioid receptor) is incubated with a preparation of cells or membranes expressing the receptor.

Increasing concentrations of the unlabeled compound, such as this compound, are then added to compete with the radioligand for binding to the receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the compound for the receptor. While the specific experimental parameters used to determine the Ki value of 109.8 nM for this compound at hMOR are not detailed in the available literature, the value itself indicates a moderate binding affinity for this receptor.

Functional Assays for Receptor Agonism/Antagonism

Currently, there is a lack of specific research in the published scientific literature detailing the evaluation of this compound through functional assays designed to determine its potential agonistic or antagonistic activity at specific receptors. Scientific investigation has primarily focused on its role in modulating intracellular pathways rather than direct receptor binding and activation or inhibition.

Enzyme Inhibition/Activation Profiles (e.g., acetylcholinesterase, monoamine oxidase)

Detailed enzymatic assays to characterize the inhibitory or activation profile of this compound against key enzymes in neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), have not been reported in the available literature. The primary mechanism of action identified for this compound does not appear to involve the direct inhibition or activation of these specific enzymes.

Consistent with the absence of data on its direct enzyme inhibition or activation, there are no available kinetic studies describing the interaction of this compound with specific enzyme targets. The determination of kinetic parameters such as Kᵢ (inhibition constant) or Kₘ (Michaelis constant) in the presence of this compound has not been a focus of the research conducted to date.

Research into the molecular targets of this compound has revealed a distinct profile, particularly when compared to its enantiomer, corynoxine. The primary mechanism involves the induction of autophagy through direct interaction with specific intracellular proteins and the activation of key enzymatic complexes.

Polo-Like Kinase 1 (PLK1): Studies using phosphoproteomic profiling have suggested that PLK1 is a potential target for this compound. In experiments involving siRNA-mediated gene silencing, the depletion of Plk1 inhibited the induction of autophagy by this compound. This finding indicates that PLK1 plays a role in the signaling cascade initiated by the compound. In contrast, while the enantiomer corynoxine was found to upregulate both Mitogen-Activated Protein Kinase Kinase 2 (MAP2K2) and PLK1, the effect of this compound appears to be more specifically linked to PLK1.

PIK3C3/Vps34 and High Mobility Group Box 1/2 (HMGB1/2): The most clearly defined targets of this compound are central components of the autophagy initiation machinery. This compound has been identified as a Beclin 1-dependent autophagy inducer nih.gov. Its mechanism involves enhancing the activity of the Class III phosphatidylinositol 3-kinase (PI3KC3) complex, of which PIK3C3 (also known as Vps34) is the catalytic subunit nih.govresearchgate.netnih.gov.

Subsequent investigations have elucidated this mechanism further, identifying High Mobility Group Box 1 and 2 (HMGB1/2) proteins as direct binding partners of this compound nih.govresearchgate.net. Using techniques such as cellular thermal shift assays and surface plasmon resonance, researchers confirmed a direct physical interaction. This binding promotes the association between HMGB1/2 and Beclin 1, which in turn enhances the lipid kinase activity of the PI3KC3/Vps34 complex, leading to the production of phosphatidylinositol 3-phosphate (PI3P) and subsequent autophagosome formation nih.govresearchgate.netnih.gov. A derivative of this compound, known as CB6, was also shown to enhance autophagy flux by activating the PIK3C3 complex nih.gov.

Table 1: Identified Molecular Targets of this compound

| Target Protein/Complex | Method of Identification | Observed Effect of this compound | Reference |

|---|---|---|---|

| PLK1 | siRNA-mediated knockdown | Knockdown inhibited this compound-induced autophagy. | nih.gov |

| PIK3C3 (Vps34) Complex | Functional assays (PI3P probe), Co-immunoprecipitation | Enhances kinase activity of the complex. | nih.govresearchgate.netnih.govnih.gov |

| HMGB1/2 | Cellular thermal shift assay, Surface plasmon resonance, Molecular docking | Binds directly to HMGB1/2, promoting its interaction with Beclin 1. | nih.govresearchgate.net |

Signal Transduction Pathway Perturbations

The molecular action of this compound converges on the modulation of signal transduction pathways that govern cellular degradation and survival processes, most notably autophagy.

There is currently no direct evidence to suggest that this compound significantly modulates the p38 or JNK mitogen-activated protein kinase (MAPK) cascades. While some studies have noted that its enantiomer, corynoxine, may exert effects through a p38-mediated pathway in the context of cancer, this mechanism has not been attributed to this compound researchgate.net. The primary kinase pathway perturbed by this compound is the PI3KC3 pathway, which is central to autophagy initiation.

The effects of this compound on transcription factor activation are characterized by a clear distinction from its enantiomer, corynoxine, particularly concerning the master regulators of autophagy and lysosomal biogenesis, TFEB and TFE3.

TFEB/TFE3: Studies have demonstrated that this compound induces autophagy in an mTOR-independent manner researchgate.netnih.gov. This is a critical distinction, as the transcription factors TFEB and TFE3 are primarily regulated by the mTOR signaling pathway. Research explicitly shows that the enantiomer, corynoxine, activates TFEB/TFE3 by inhibiting the Akt/mTOR signaling cascade researchgate.netnih.govnih.gov. In contrast, the mechanism of this compound bypasses this pathway, instead acting directly on the Beclin 1-PIK3C3 complex nih.govnih.gov. Therefore, this compound does not appear to rely on the activation of TFEB or TFE3 to induce autophagy.

NF-κB: While some research on corynoxine (the enantiomer) suggests a role in diminishing neuroinflammation, a process often regulated by the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, direct evidence of this compound modulating NF-κB activation is lacking nih.govfrontiersin.org. Its neuroprotective effects are principally ascribed to the enhancement of autophagy-mediated clearance of protein aggregates rather than direct modulation of inflammatory transcription factors.

Table 2: Comparison of Signal Pathway Modulation by this compound and its Enantiomer

| Pathway/Transcription Factor | This compound | Corynoxine | Reference |

|---|---|---|---|

| mTOR Signaling | Independent; does not inhibit mTOR. | Inhibits the Akt/mTOR pathway. | nih.govresearchgate.netnih.gov |

| TFEB/TFE3 Activation | No direct activation reported. | Promotes nuclear translocation and activation. | researchgate.netnih.govnih.gov |

| Autophagy Initiation | Beclin 1-dependent; activates PIK3C3 complex via HMGB1/2. | Mediated by mTOR inhibition. | nih.govnih.govresearchgate.net |

Reactive Oxygen Species (ROS) Signaling

While much of the research on this compound has centered on its neuroprotective and autophagy-inducing properties, studies have also elucidated its role in modulating Reactive Oxygen Species (ROS) signaling, particularly in the context of cancer therapy. ROS are chemically reactive molecules containing oxygen that function as crucial signaling molecules in various cellular processes; however, an imbalance can lead to oxidative stress and cellular damage.

In pancreatic ductal adenocarcinoma (PDAC) cells, this compound, along with its isomer Corynoxine, has been shown to enhance the efficacy of the chemotherapeutic agent gemcitabine (B846). Mechanistic investigations revealed that this synergistic effect is closely linked to an increased production of intracellular ROS. nih.gov This elevation in ROS levels subsequently leads to the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov The activation of the ROS-p38 axis by this compound contributes to cell growth arrest and apoptosis in pancreatic cancer cells. nih.gov

This pro-oxidative mechanism was confirmed by experiments where the effects of this compound were mitigated by the use of a ROS scavenger, N-acetylcysteine, and a p38 inhibitor, SB203580, which prevented the induced cell death. nih.gov These findings demonstrate that this compound can modulate cellular fate by directly influencing ROS-mediated signaling cascades.

Intracellular Target Identification and Validation

Identifying the direct molecular targets of a bioactive compound is crucial to understanding its mechanism of action. For this compound, several advanced techniques have been employed to pinpoint its intracellular binding partners and validate these interactions.

Proteomic Approaches for Target Discovery (e.g., quantitative phosphoproteomic profiling, SILAC)

Proteomic strategies offer a powerful, unbiased view of cellular changes in response to a compound. Techniques such as quantitative phosphoproteomic profiling and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) have provided significant insights into the targets of this compound.

Quantitative Phosphoproteomic Profiling: A large-scale quantitative phosphoproteomic study was conducted to map the phosphorylation signaling networks regulated by this compound and its isomer in mouse neuroblastoma N2a cells. nih.gov This approach, coupled with a novel computational algorithm (iKAP), was used to infer the activity of protein kinases. The analysis identified several kinases potentially regulated by this compound. nih.gov Specifically, the study used SILAC coupled to LC-MS/MS to systematically profile the phosphoproteome, identifying thousands of unique phosphopeptides and quantifying their changes upon treatment. nih.gov

Table 1: Kinases Predicted to be Regulated by this compound via Phosphoproteomics This table is based on data from a study on neuronal autophagy and may not be exhaustive.

| Kinase Family | Predicted Regulation | Potential Role |

| MAPK Family | Modulated | Stress response, Autophagy |

| CAMK Family | Modulated | Calcium signaling, Autophagy |

| AGC Family | Modulated | Cell growth, Metabolism |

SILAC-based Interactome Analysis: To further define its mechanism in autophagy induction, SILAC-coupled LC-MS/MS was used to quantitatively analyze the interactome of Flag-tagged Beclin 1 in N2a cells treated with this compound. nih.gov This powerful technique allows for the precise comparison of protein-protein interactions between two cell populations. The results showed that this compound treatment significantly increased the amount of High Mobility Group Box 1 (HMGB1) and HMGB2 proteins co-immunoprecipitated with Beclin 1. nih.govresearchgate.net This finding was crucial as it suggested that this compound activates the PI3KC3 complex, a key initiator of autophagy, by enhancing the interaction between HMGB1/2 and Beclin 1. nih.gov The binding of other core components of the complex, such as VPS34 and Atg14L, to Beclin 1 remained unchanged, highlighting the specificity of this compound's effect. nih.gov

Table 2: SILAC Analysis of the Beclin 1 Interactome with this compound Treatment

| Interacting Protein | Change upon this compound Treatment | Implication |

| HMGB1 | Significantly Increased | Promotes PI3KC3 complex activity and autophagy |

| HMGB2 | Significantly Increased | Promotes PI3KC3 complex activity and autophagy |

| VPS34 | No significant change | Core complex integrity maintained |

| Atg14L | No significant change | Core complex integrity maintained |

Gene Expression Profiling

Comprehensive, genome-wide studies on the effects of this compound on gene expression are not extensively documented in the available scientific literature. While research has focused on its impact on specific protein levels and post-translational modifications, broad transcriptomic analyses, such as those using RNA sequencing or microarray technologies to profile changes across the entire transcriptome, have not been a primary focus of the published studies. Therefore, a detailed profile of global gene expression changes induced by this compound remains an area for future investigation.

Protein-Protein Interaction Analysis (e.g., STRING database)

The direct intracellular targets of this compound have been identified as the non-histone chromatin-binding proteins HMGB1 and HMGB2. nih.gov Studies utilizing cellular thermal shift assays, surface plasmon resonance, and molecular docking have confirmed a direct binding interaction between this compound and HMGB1/2. nih.gov This binding is pivotal to its primary mechanism of inducing autophagy. This compound enhances the interaction between HMGB1/2 and Beclin 1, a core component of the class III phosphatidylinositol 3-kinase (PI3KC3) complex that initiates the formation of autophagosomes. nih.govhkbu.edu.hk By promoting the HMGB1-Beclin 1 association, this compound facilitates the activation of this complex and stimulates the autophagic process. nih.govhkbu.edu.hkmssm.edu

Bioinformatic tools like the STRING database can be utilized to further explore the functional association networks of these identified targets. STRING is a database of known and predicted protein-protein interactions, which include both direct physical interactions and indirect functional associations. nih.gov By inputting HMGB1, HMGB2, and Beclin 1 (BECN1) into the STRING database, one can visualize the network of proteins functionally linked to these core targets of this compound. This analysis can help predict other potential downstream effectors or parallel pathways that might be modulated by the compound. The network would show connections to proteins involved in chromatin regulation, inflammation, cell death, and DNA repair (for HMGB1/2) as well as vesicle trafficking and apoptosis (for Beclin 1), providing a broader context for the cellular impact of this compound's primary interaction.

Preclinical Biological Activities and Mechanistic Investigations in Vitro and Non Human Models

Anticancer Activities and Cell Death Mechanisms in Cell Lines

Induction of Apoptosis and Programmed Cell Death Pathways (e.g., ROS-mediated, ER stress)

Corynoxine (B600272) B has demonstrated significant potential in inducing apoptosis and programmed cell death in cancer cells, often through the modulation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress pathways. Studies indicate that Corynoxine B can exert cytostatic effects and trigger cell death in pancreatic cancer cell lines researchgate.netnih.gov. This induction of cell death is frequently linked to an increase in intracellular ROS production, which subsequently activates the p38 signaling pathway nih.govniscpr.res.inniscpr.res.in. Pretreatment with ROS scavengers, such as N-acetylcysteine (NAC), has been shown to mitigate this compound-induced cell death, underscoring the critical role of ROS nih.govniscpr.res.in.

Table 1: Mechanisms of Apoptosis Induction by this compound

| Activity | Primary Mechanism | Key Pathways Involved | Cell Type/Model | Reference(s) |

| Apoptosis Induction | Increased Reactive Oxygen Species (ROS) production | ROS → p38 activation | Pancreatic cancer cells | nih.govniscpr.res.inniscpr.res.in |

| Endoplasmic Reticulum (ER) stress | ER stress → CHOP activation | Pancreatic cancer cells | researchgate.netnih.gov | |

| Cytostatic Effects | ROS-mediated signaling pathways | ROS | Pancreatic cancer | |

| Modulation of AKT-mTOR pathway | AKT-mTOR | Non-small cell lung cancer | ||

| Sensitization to Chemotherapeutics | ROS-dependent p38 signaling pathway activation (in combination with gemcitabine) | ROS, p38 activation | Gemcitabine-resistant Panc-1 cells | niscpr.res.inniscpr.res.in |

Autophagy Modulation in Cancer Cells

This compound is recognized as an autophagy inducer, a process that plays a complex role in cancer cell survival and death mdpi.com. Mechanistically, this compound enhances autophagy by promoting the interaction between Beclin 1 and high mobility group box 1/2 (HMGB1/2) proteins, thereby activating the Beclin 1/VPS34 complex and increasing autophagosome formation researchgate.net. This mechanism is crucial for clearing cellular aggregates, such as alpha-synuclein, which is relevant in neurodegenerative conditions but also implicates autophagy in cellular quality control researchgate.netresearchgate.net.

In cancer cells, this compound's role as an autophagy inducer can contribute to its anti-cancer effects. It has been shown to modulate the AKT/mTOR pathway, a central regulator of autophagy, by reducing the levels of phospho-Akt, phospho-mTOR, and phospho-p70 S6 Kinase researchgate.net. Inhibition of the AKT/mTOR pathway typically leads to the induction of autophagy mdpi.comresearchgate.net. This modulation of autophagy can influence cellular responses to stress and therapeutic agents.

Table 2: Autophagy Modulation by this compound

| Activity | Mechanism | Key Molecules Involved | Cell Type/Model | Reference(s) |

| Autophagy Induction | Promotes interaction between Beclin 1 and HMGB1/2, activating Beclin 1/VPS34 complex | Beclin 1, HMGB1/2, VPS34 complex | Neuronal cells, Cancer cells | researchgate.net |

| Reduces phospho-Akt, phospho-mTOR, and phospho-p70 S6 Kinase levels | AKT, mTOR, p70 S6 Kinase | Neuronal cells | researchgate.net | |

| Alpha-synuclein Clearance | Enhances autophagy via HMGB1/2 interaction | HMGB1/2, Beclin 1 | Parkinson's disease models | researchgate.net |

| Modulation of Autophagy in Cancer | Modulates AKT/mTOR pathway; HMGB1 is involved in modulating autophagy which is affected by this compound | AKT, mTOR, HMGB1 | Pancreatic cancer cells | oncotarget.com |

Sensitization to Chemotherapeutics (e.g., gemcitabine)

This compound has demonstrated potential in sensitizing cancer cells to conventional chemotherapeutic agents, notably gemcitabine (B846). In preclinical studies involving gemcitabine-resistant pancreatic cancer cells (Panc-1 GR), this compound was found to enhance the growth arrest and pro-apoptotic effects of gemcitabine niscpr.res.inniscpr.res.in. This synergistic effect is mechanistically linked to the activation of the ROS-dependent p38 signaling pathway, which is amplified when this compound is co-administered with gemcitabine niscpr.res.inniscpr.res.in. By increasing ROS production and p38 activation, this compound appears to render resistant cancer cells more susceptible to gemcitabine-induced cell death niscpr.res.inniscpr.res.in.

Anti-migration and Anti-invasion Mechanisms

Information specifically detailing the anti-migration and anti-invasion mechanisms of this compound in cancer cells was not prominently found in the reviewed literature. While some studies discuss these properties for other plant-derived anticancer agents nih.gov, direct evidence or mechanistic insights for this compound's effects on cell migration and invasion were not identified.

Anti-inflammatory Activities in In Vitro Models (if mechanistic)

Antiviral Properties (e.g., anti-HIV activity)

Research has indicated that this compound possesses antiviral properties, specifically demonstrating anti-HIV activity . While the precise mechanisms and effective concentrations are noted to be reported in recent studies, detailed mechanistic insights or specific EC50 values for this compound's anti-HIV action were not provided in the reviewed literature. Other studies on plant-derived compounds have explored mechanisms such as the inhibition of HIV reverse transcriptase and integrase bibliotekanauki.plmdpi.com.

Other Reported Biological Activities and their Mechanistic Basis (e.g., effects on locomotion, thiopental-induced hypnosis if mechanistic)

This compound and its enantiomer, Corynoxine, have been investigated for their effects on locomotor activity and hypnosis. Oral administration of Corynoxine to mice was found to significantly decrease locomotor activity, with the underlying mechanism potentially linked to its autophagy-inducing properties .

Furthermore, oxindole (B195798) alkaloids, including Corynoxine and this compound, have been reported to prolong thiopental-induced hypnosis when administered orally in mice researchgate.netresearchgate.net. Thiopental is a barbiturate (B1230296) known for its sedative and hypnotic effects, and its interaction with other compounds can modify these properties drugbank.comnih.govnih.gov. The mechanism by which this compound prolongs thiopental-induced hypnosis is not detailed in the provided search results.

Table 3: Other Biological Activities of this compound

| Activity | Mechanism | Model/Context | Reference(s) |

| Locomotor Activity Reduction | Autophagy induction | Oral administration in mice | |

| Prolongation of Hypnosis | Not specified | Oral administration in mice (thiopental-induced) | researchgate.netresearchgate.net |

Compound List:

this compound (CNB)

Gemcitabine (Gem)

N-acetylcysteine (NAC)

HMGB1/2 (High mobility group box 1/2)

Beclin 1

VPS34

AKT

mTOR

p70 S6 Kinase

CHOP (C/EBP homologous protein)

p38 (mitogen-activated protein kinase p38)

SNCA (alpha-synuclein)

Taxol

Harringtonine

Homoharringtonine

Camptothecin

Thiopental

Computational and Theoretical Studies on Corynoxine B

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking serves as a crucial computational tool to predict the preferred orientation of a ligand, such as Corynoxine (B600272) B, within a protein's binding site. This process helps elucidate the molecular mechanisms underlying their interaction and provides insights into potential therapeutic targets.

Prediction of Binding Sites and Modes (e.g., HMGB1/2 near C106 site)

Studies employing molecular docking have successfully identified specific binding interactions between Corynoxine B and High-mobility group box 1 (HMGB1) and High-mobility group box 2 (HMGB2) proteins. These investigations confirmed that this compound directly binds to both HMGB1 and HMGB2, with a notable interaction occurring near the C106 site of HMGB1 nih.govresearchgate.netresearchgate.netfrontiersin.orgnih.govcqvip.com. The binding pocket within HMGB1 is characterized by residues including K88, F89, K90, K96, R97, P98, P99, S100, and F103. Similarly, the binding cavity in HMGB2 comprises residues such as K88, K90, R97, P98, S100, F103, and K152 researchgate.net. Further analysis using techniques like surface plasmon resonance (SPR) has quantified the binding affinities, with dissociation constants (Kd) reported as approximately 150 ± 10 µmol/L for this compound binding to HMGB1 and 210 ± 10 µmol/L for its binding to HMGB2 researchgate.net. Specific interactions, such as a hydrogen bond formed between R97 of HMGB2 and this compound, have also been identified, contributing to the stability of the complex nih.gov.

Table 1: Molecular Docking of this compound to HMGB1/2

| Protein Target | Binding Site Residues (HMGB1) | Binding Site Residues (HMGB2) | Binding Affinity (Kd) | Key Interaction Type |

| HMGB1 | K88, F89, K90, K96, R97, P98, P99, S100, F103 | - | 150 ± 10 µmol/L | Various interactions |

| HMGB2 | - | K88, K90, R97, P98, S100, F103, K152 | 210 ± 10 µmol/L | Hydrogen bond (R97) |

Scoring Functions and Docking Algorithm Comparisons

Molecular docking studies utilize various scoring functions and algorithms to predict binding affinities and modes. While specific comparative analyses of different docking algorithms and scoring functions applied directly to this compound were not detailed in the provided search results, these computational methods are fundamental to the process. Generally, scoring functions are designed to estimate the binding free energy of a protein-ligand complex, employing empirical, knowledge-based, or force-field-based approaches nih.govschrodinger.commdpi.comu-strasbg.fr. The selection of appropriate algorithms and functions is critical for accurately predicting binding poses and discriminating between active and inactive compounds, with performance often being dependent on the specific protein target and binding site characteristics nih.govschrodinger.commdpi.comu-strasbg.fr.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of molecular systems over time, providing insights into conformational stability and the evolution of interactions. However, no specific molecular dynamics simulations or trajectory analysis studies involving this compound were found within the provided search results. Therefore, detailed findings on its conformational stability and interaction dynamics through MD simulations cannot be reported based on the available literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes correlations between the chemical structure of compounds and their biological activities, aiding in the design of new molecules with improved properties. This involves the selection of relevant molecular descriptors and rigorous model validation. However, no specific QSAR studies involving this compound were identified in the provided search results. Consequently, information regarding descriptor selection and model validation pertaining to this compound is not available from the current literature review.

Compound List:

this compound (Cory B)

High-mobility group box 1 (HMGB1)

High-mobility group box 2 (HMGB2)

Beclin 1

VPS34

α-synuclein (α-syn)

Prediction of New Active Analogs

Network Pharmacology for Pathway Identification and Synergistic Effects

Network pharmacology offers a systems-level approach to understanding the complex interactions of compounds within biological systems. This methodology is instrumental in identifying key molecular targets, elucidating signaling pathways, and predicting synergistic effects when compounds are used in combination. Studies employing network pharmacology have been utilized to explore the mechanisms of Uncaria alkaloids, including this compound, in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease nih.govresearchgate.netfrontiersin.orgsemanticscholar.org. By constructing protein-protein interaction (PPI) networks, researchers can map the pathways modulated by these compounds, revealing their intricate molecular mechanisms nih.gov. This compound's known role as an autophagy inducer, mediated through interactions with Beclin-1 and HMGB1/2, highlights its influence on cellular protein clearance pathways biocrick.comresearchgate.netresearchgate.net. The potential for synergistic effects is also a key area of investigation; for example, this compound has shown synergistic antitumor activity when combined with gemcitabine (B846) . Network pharmacology analyses, often integrated with molecular docking validation, can identify specific pathways, such as those related to dopaminergic synapses or Alzheimer's disease pathology, that are influenced by Uncaria alkaloids, thereby providing a holistic view of their therapeutic potential researchgate.netnih.govresearchgate.netnih.gov.

In Silico Kinome Activity Profiling (iKAP)

In silico Kinome Activity Profiling (iKAP) is a computational algorithm specifically developed to predict protein kinases that are potentially regulated by bioactive compounds, particularly those involved in cellular signaling pathways like autophagy. This approach leverages quantitative phosphoproteomic data to infer kinase activity from phosphorylation networks biocrick.comtandfonline.com. In studies investigating natural autophagy enhancers such as corynoxine and this compound, iKAP has been employed to identify key kinase regulators. While some studies have specifically highlighted the role of MAP2K2/MEK2 and PLK1 in corynoxine-induced autophagy, the application of iKAP in conjunction with phosphoproteomic data involving this compound aims to uncover its specific kinase targets and regulatory mechanisms within autophagy pathways frontiersin.orgtandfonline.comcncb.ac.cnmdpi.com. This method provides a powerful tool for dissecting the molecular underpinnings of this compound's biological effects by computationally mapping its interactions within the cellular kinome.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable tools for understanding the electronic structure, reactivity, and properties of molecules. These calculations provide atomic-level insights into molecular behavior, aiding in synthesis, mechanism elucidation, and property prediction. DFT calculations have been applied to the synthesis of spirooxindole compounds, including Corynoxine and this compound, contributing to the development of efficient synthetic routes and the prediction of vibrational modes and electronic properties researchgate.netacs.orgresearchgate.netresearchgate.net. Furthermore, these calculations are used to determine minimum energy structures, predict electronic properties such as dipole moments and charge distributions, and compute reactivity descriptors like Fukui functions, which offer insights into sites susceptible to chemical attack researchgate.netresearchgate.netscience.gov. DFT has also played a role in understanding reaction mechanisms, such as the retro-Mannich/Mannich cascade, and in predicting electronic circular dichroism (ECD) spectra to aid in the structural elucidation of complex alkaloids researchgate.netresearchgate.net. The study of tautomerism and related electronic interactions also benefits from quantum chemical calculations, providing a deeper understanding of molecular behavior science.govscience.gov.

Emerging Research Directions and Future Perspectives for Corynoxine B

Unexplored Biological Targets and Mechanistic Pathways

The primary mechanism of action identified for Corynoxine (B600272) B involves the induction of autophagy to promote the clearance of aggregated proteins, such as alpha-synuclein, which is implicated in Parkinson's disease. nih.govresearchgate.net Recent studies have pinpointed High Mobility Group Box 1 and 2 (HMGB1/2) as direct binding targets. nih.govresearchgate.net Corynoxine B enhances the interaction between HMGB1/2 and Beclin 1, a key protein in the autophagy pathway, thereby activating the PI3KC3 complex and promoting autophagosome formation. nih.govresearchgate.net

However, the full spectrum of this compound's interactions and pathways remains to be elucidated. Future research could focus on:

HMGB1/2-Independent Pathways: While the HMGB1/2-Beclin 1 axis is a significant discovery, it is crucial to investigate whether this compound operates through other mechanisms. HMGB1 is a multi-functional protein involved in inflammation and DNA damage repair, suggesting that this compound could have effects beyond autophagy. Investigating these possibilities could reveal novel therapeutic applications.

Differential Regulation of Autophagy: Autophagy is a complex process with multiple regulatory checkpoints. The current understanding is that this compound's effect is independent of the well-known mTOR pathway. nih.gov In contrast, its stereoisomer, Corynoxine, has been shown to influence the Akt/mTOR pathway. nih.govfrontiersin.org A deeper dive into how this compound modulates different stages of the autophagy flux—from initiation to lysosomal fusion—could provide a more comprehensive mechanistic picture.

Exploring New Therapeutic Areas: The role of impaired autophagy is not limited to neurodegenerative diseases. Investigating the efficacy of this compound in other contexts, such as certain cancers, metabolic disorders, and infectious diseases where autophagy modulation is a valid therapeutic strategy, represents a significant area for future research.

Opportunities for Novel Analog Design and Development with Enhanced Bioavailability

While this compound has shown promise in preclinical models, natural products often face challenges related to pharmacokinetics, such as poor solubility, metabolic instability, and low bioavailability, which can limit their therapeutic utility. Medicinal chemistry and analog design offer a pathway to overcome these limitations. The core structure of this compound provides a scaffold that can be systematically modified to optimize its drug-like properties.

Key opportunities include:

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are essential to identify which parts of the this compound molecule are critical for its binding to HMGB1/2 and which can be modified. For example, alterations to the ethyl group at the C6' position or the methoxyacrylate side chain could influence potency and selectivity.

Improving Physicochemical Properties: Modifications can be designed to enhance aqueous solubility and membrane permeability. This could involve the introduction of polar functional groups or the use of prodrug strategies to improve absorption and distribution.

Enhancing Metabolic Stability: Identifying the primary sites of metabolic breakdown on the this compound molecule would allow chemists to design analogs where these positions are blocked, potentially increasing the compound's half-life and duration of action.

| Strategy | Objective | Potential Modification Target on this compound |

| SAR Studies | Identify key functional groups for activity | Methoxyacrylate side chain, Spiro-oxindole core, Ethyl group |

| Improve Bioavailability | Enhance solubility and permeability | Introduction of polar groups (e.g., hydroxyl, amino) |

| Increase Stability | Reduce metabolic breakdown | Modification of metabolically labile sites |

Integration with Advanced Technologies (e.g., Omics, High-Throughput Screening)

The integration of advanced biological and computational technologies can accelerate the exploration of this compound's mechanism and the development of improved analogs.

Omics Technologies: A multi-omics approach can provide a global, unbiased view of the cellular response to this compound.

Proteomics: Can be used to confirm the direct binding to HMGB1/2 and to perform large-scale screening for other potential protein targets, revealing off-target effects or new mechanisms.

Transcriptomics: Can identify changes in gene expression patterns following treatment, offering clues about the upstream signaling pathways and downstream cellular processes affected by the compound.

High-Throughput Screening (HTS): HTS platforms are invaluable for efficiently screening libraries of newly synthesized this compound analogs. By developing cell-based assays that report on autophagy induction or HMGB1/2 binding, researchers can rapidly identify derivatives with enhanced potency and selectivity, significantly speeding up the drug discovery process.

Development of Research Tools and Probes Based on this compound

To further dissect the molecular mechanisms of this compound, it is essential to develop chemical probes derived from its structure. These tools are designed to visualize and identify the compound's interactions within a complex biological environment.

This can be achieved by synthesizing derivatives of this compound that incorporate:

Fluorescent Tags: Attaching a fluorophore to a position on the this compound molecule that does not interfere with its biological activity would allow for real-time visualization of its subcellular localization and accumulation using advanced microscopy techniques.

Affinity Tags: Incorporating a biotin (B1667282) or alkyne tag would enable affinity purification or click chemistry-based approaches. For instance, a biotinylated this compound probe could be used to pull down its binding partners from cell lysates, which can then be identified by mass spectrometry, providing direct evidence of its targets.

These chemical probes are critical for validating targets, understanding target engagement in living cells, and discovering new mechanistic insights that might be missed by other methods.

Addressing Research Gaps and Contradictions in Bioactivity Data

Despite recent progress, several research gaps and potential areas of confusion in the existing literature need to be addressed to ensure a clear path forward for the development of this compound.

Stereoisomer Specificity: A significant research gap lies in the distinct biological activities of this compound and its stereoisomer, Corynoxine. Studies have shown that while both can induce autophagy, they appear to act through different signaling pathways. nih.govnih.govfrontiersin.org Specifically, Corynoxine has been reported to act via the mTOR pathway and enhance lysosomal activity, whereas this compound's mechanism is mTOR-independent. nih.gov Future studies must clearly distinguish between these isomers to avoid conflicting results and to understand the precise structural requirements for targeting each pathway.

Historical Gaps in Mechanistic Understanding: Prior to 2023, the direct molecular target of this compound was unknown, and its activity had not been robustly verified in animal models of Parkinson's disease. nih.gov While recent work has filled these critical gaps by identifying HMGB1/2 as the target and demonstrating in vivo efficacy, this highlights the need for continuous validation and deeper mechanistic studies. nih.govresearchgate.net

Broadening the Scope of Disease Models: The majority of research on this compound has focused on its potential in models of neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govnih.gov A significant gap is the lack of investigation into its effects in other disease models where autophagy modulation is relevant. Expanding research into areas like cancer or metabolic diseases is crucial for uncovering the full therapeutic potential of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.